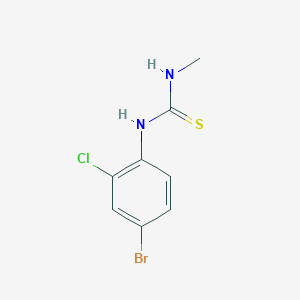

1-(4-Bromo-2-chlorophenyl)-3-methylthiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(4-Bromo-2-chlorophenyl)-3-methylthiourea” seems to be a compound derived from 4-Bromo-2-chlorophenol . 4-Bromo-2-chlorophenol is an organic compound with the molecular formula BrC6H3(Cl)OH . It’s a biologically inactive metabolite of profenofos, an organophosphorus pesticide .

Synthesis Analysis

While specific synthesis information for “1-(4-Bromo-2-chlorophenyl)-3-methylthiourea” is not available, profenofos, a related compound, can be synthesized by reacting phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol .

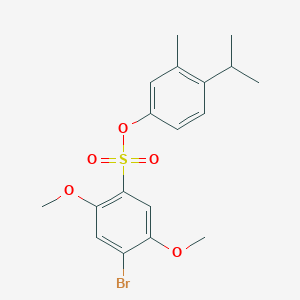

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-chlorophenol, a related compound, is represented by the SMILES string Oc1ccc(Br)cc1Cl . The InChI key for this compound is VIBJPUXLAKVICD-UHFFFAOYSA-N .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

1-(4-Bromo-2-chlorophenyl)-3-methylthiourea has demonstrated antimicrobial potential. Researchers have investigated its effectiveness against bacteria, fungi, and other microorganisms. Its mode of action may involve disrupting cell membranes or interfering with metabolic pathways. Further studies are needed to optimize its efficacy and explore its mechanism of action .

Anticancer Properties

This compound has been evaluated for its potential as an anticancer agent. It could inhibit tumor growth by interfering with cell division, inducing apoptosis, or targeting specific cancer-related proteins. Researchers have explored its activity against various cancer cell lines, including breast, lung, and colon cancer. However, additional preclinical and clinical investigations are necessary to validate its therapeutic value .

Organophosphate Pesticide Degradation

1-(4-Bromo-2-chlorophenyl)-3-methylthiourea participates in the biodegradation of organophosphate pesticides. Specifically, it contributes to the breakdown of profenofos, a widely used pesticide. The compound undergoes cleavage of the phosphorothioate ester bond, leading to the formation of 4-bromo-2-chlorophenol. Understanding this process aids in environmental remediation and sustainable agriculture .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound “1-(4-Bromo-2-chlorophenyl)-3-methylthiourea” is structurally similar to the organophosphate pesticide profenofos . Profenofos primarily targets the acetylcholinesterase enzyme , which plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound can disrupt normal nerve function .

Mode of Action

Like other organophosphates, the mode of action of this compound is through the inhibition of the acetylcholinesterase enzyme . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the neurons. Although it is used in the form of a racemate, the S(-) isomer is a more potent inhibitor .

Biochemical Pathways

The metabolic pathway of profenofos involves the cleavage of the phosphorothioate ester bond to yield 4-bromo-2-chlorophenol , followed by conjugation with glucose . This pathway is likely to be similar for “1-(4-Bromo-2-chlorophenyl)-3-methylthiourea”, given their structural similarities.

Result of Action

The result of the compound’s action is a disruption of normal nerve function, leading to symptoms such as dizziness and paralysis . At the cellular level, the inhibition of acetylcholinesterase leads to an overstimulation of neurons due to the accumulation of acetylcholine .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “1-(4-Bromo-2-chlorophenyl)-3-methylthiourea”. For instance, the compound’s effectiveness can be affected by soil composition, temperature, and pH . Microbes in the environment can also degrade the compound over time, reducing its persistence and potential environmental impact .

Eigenschaften

IUPAC Name |

1-(4-bromo-2-chlorophenyl)-3-methylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClN2S/c1-11-8(13)12-7-3-2-5(9)4-6(7)10/h2-4H,1H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSVLJOSFCRPPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC1=C(C=C(C=C1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

838813-44-8 |

Source

|

| Record name | 1-(4-bromo-2-chlorophenyl)-3-methylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2434879.png)

![Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}acetate](/img/structure/B2434880.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2434882.png)

![N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide](/img/structure/B2434883.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2434890.png)

![7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2434894.png)